Cubane-1,3-dicarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

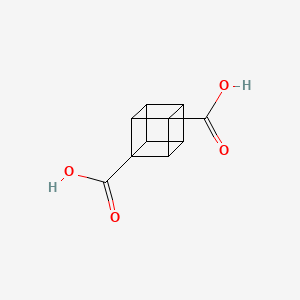

2D Structure

3D Structure

Properties

IUPAC Name |

cubane-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c11-7(12)9-3-1-4-2(3)6(9)10(4,5(1)9)8(13)14/h1-6H,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAXBGIYGYSEKEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C3C4C1C5(C2C3(C45)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Cubane-1,3-dicarboxylic Acid from Cyclopentanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a modern and scalable synthetic route to cubane-1,3-dicarboxylic acid, commencing from the readily available starting material, cyclopentanone (B42830). The synthesis leverages a series of key transformations, including ketal protection, bromination, Diels-Alder cycloaddition, a crucial Wharton transposition to establish the 1,3-substitution pattern, photochemical [2+2] cycloaddition to construct the cubane (B1203433) core, and a final Favorskii rearrangement followed by hydrolysis to yield the target diacid. This guide is intended to provide researchers and professionals in the fields of organic synthesis and drug development with a comprehensive resource for the practical preparation of this valuable and unique molecular scaffold.

Synthetic Strategy Overview

The overall synthetic pathway can be conceptualized as a multi-stage process, beginning with the construction of a key dicyclopentadiene (B1670491) intermediate from cyclopentanone. A strategic 1,3-transposition of a carbonyl group then sets the stage for the formation of the desired 1,3-disubstituted cubane precursor. The rigid cubane framework is then assembled through a photochemical cycloaddition, followed by a ring-contracting Favorskii rearrangement to introduce the carboxylic acid functionalities.

A [label="Cyclopentanone", fillcolor="#FFFFFF"]; B [label="Cyclopentanone Ketal", fillcolor="#FFFFFF"]; C [label="Tribromocyclopentanone Ketal", fillcolor="#FFFFFF"]; D [label="Diels-Alder Adduct", fillcolor="#FFFFFF"]; E [label="Enone 9a\n(1,4-precursor)", fillcolor="#FFFFFF"]; F [label="Epoxide", fillcolor="#FFFFFF"]; G [label="Allylic Alcohol", fillcolor="#FFFFFF"]; H [label="Enone 9b\n(1,3-precursor)", fillcolor="#FFFFFF"]; I [label="Photocycloadduct", fillcolor="#FFFFFF"]; J [label="Cubane-1,3-dicarboxylate", fillcolor="#FFFFFF"]; K [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

A -> B [label=" Ketalization "]; B -> C [label=" Bromination "]; C -> D [label=" Dehydrobromination\n& Diels-Alder "]; D -> E [label=" Mono-deketalization "]; E -> F [label=" Epoxidation "]; F -> G [label=" Wharton\nTransposition "]; G -> H [label=" Oxidation "]; H -> I [label=" [2+2]\nPhotocycloaddition "]; I -> J [label=" Favorskii\nRearrangement\n& Esterification "]; J -> K [label=" Hydrolysis "]; }

Figure 1: Overall synthetic workflow from cyclopentanone to this compound.Experimental Protocols and Data

The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound. The quantitative data for each step are summarized in the accompanying tables.

Stage 1: Synthesis of the Key Enone Intermediate (9a)

The initial stages of the synthesis, leading to the common intermediate for both 1,4- and 1,3-disubstituted cubanes, follow the pilot-scale procedure developed by Tsanaktsidis and coworkers.[1][2]

1.1 Ketalization of Cyclopentanone

Cyclopentanone is protected as its ethylene (B1197577) ketal to prevent side reactions in the subsequent bromination step.

1.2 Bromination and Diels-Alder Dimerization

The cyclopentanone ketal undergoes tribromination, followed by in-situ dehydrobromination and a spontaneous Diels-Alder dimerization to yield a dicyclopentadiene derivative.[2]

1.3 Selective Mono-deketalization

The resulting Diels-Alder adduct undergoes a selective mono-deketalization to afford the crucial enone intermediate (9a), a precursor for the subsequent Wharton transposition.[3]

| Step | Reactants | Reagents & Solvents | Key Conditions | Product | Yield (%) |

| 1.1 | Cyclopentanone | Ethylene glycol, p-toluenesulfonic acid, Toluene | Dean-Stark, reflux | Cyclopentanone ethylene ketal | High |

| 1.2 | Cyclopentanone ethylene ketal | Bromine, Dioxane | Room temperature | Diels-Alder Adduct | ~60 (over 2 steps) |

| 1.3 | Diels-Alder Adduct | Sulfuric acid | Room temperature | Enone 9a | 92 |

Table 1: Summary of reaction conditions and yields for the synthesis of Enone 9a.

Stage 2: 1,3-Transposition via Wharton Reaction

A key feature of this synthesis is the 1,3-transposition of the carbonyl group in enone 9a to form the isomeric enone 9b, the direct precursor to the 1,3-disubstituted cubane. This is achieved through a three-step Wharton transposition sequence.[3]

E [label="Enone 9a", fillcolor="#FFFFFF"]; F [label="Epoxide", fillcolor="#FFFFFF"]; G [label="Allylic Alcohol", fillcolor="#FFFFFF"]; H [label="Enone 9b", fillcolor="#4285F4", fontcolor="#FFFFFF"];

E -> F [label=" Nucleophilic\nEpoxidation "]; F -> G [label=" Wharton\nReaction "]; G -> H [label=" Oxidation "]; }

Figure 2: The Wharton transposition sequence for the 1,3-transposition of the enone.2.1 Epoxidation of Enone 9a

Enone 9a undergoes nucleophilic epoxidation to yield the corresponding epoxide as a single diastereoisomer.[3]

2.2 Wharton Reaction

The epoxide is then subjected to a Wharton reaction with hydrazine (B178648) in the presence of an acidic resin to furnish the allylic alcohol.[3]

2.3 Oxidation of the Allylic Alcohol

The final step in the transposition is the oxidation of the allylic alcohol to the desired enone 9b.[3]

| Step | Starting Material | Reagents & Solvents | Key Conditions | Product | Yield (%) |

| 2.1 | Enone 9a | Hydrogen peroxide, NaOH, Methanol | 0 °C to room temperature | Epoxide | ~99 |

| 2.2 | Epoxide | Hydrazine hydrate, Amberlyst 15, Ethanol | 50 °C, 72 h | Allylic Alcohol | 51 |

| 2.3 | Allylic Alcohol | Dess-Martin periodinane, Dichloromethane | Room temperature | Enone 9b | 92 |

Table 2: Summary of reaction conditions and yields for the Wharton transposition.

Stage 3: Construction of the Cubane Core and Final Product Formation

With the 1,3-precursor enone 9b in hand, the cubane framework is constructed via a photochemical cycloaddition, followed by a double Favorskii rearrangement and final hydrolysis.

3.1 Photochemical [2+2] Cycloaddition

Enone 9b undergoes an intramolecular [2+2] photocycloaddition upon irradiation with UV light to form the caged photocycloadduct.[3]

3.2 Double Favorskii Rearrangement and Esterification

The photocycloadduct is then subjected to a double Favorskii rearrangement using potassium hydroxide, which contracts the two five-membered rings to form the cubane core with carboxylic acid functionalities. The resulting diacid is typically converted to its dimethyl ester for purification purposes.[3][4]

3.3 Hydrolysis to this compound

The purified dimethyl cubane-1,3-dicarboxylate is hydrolyzed under basic conditions to yield the final product, this compound.[4]

| Step | Starting Material | Reagents & Solvents | Key Conditions | Product | Yield (%) |

| 3.1 | Enone 9b | Benzene | UV irradiation (medium-pressure Hg lamp), Pyrex filter, 20 h | Photocycloadduct | 81 |

| 3.2 | Photocycloadduct | 1) KOH, Water, reflux, 20 h; 2) MeOH, Dowex 50WX8, reflux | 1) Reflux; 2) Reflux | Dimethyl cubane-1,3-dicarboxylate | 78 (over 2 steps) |

| 3.3 | Dimethyl cubane-1,3-dicarboxylate | NaOH, Methanol/Water | Room temperature, 24 h | This compound | 99 |

Table 3: Summary of reaction conditions and yields for the cubane core construction and final product formation.

Conclusion

This technical guide outlines a robust and scalable synthesis of this compound from cyclopentanone. The key to accessing the 1,3-isomer lies in the strategic implementation of a Wharton transposition on a readily available enone intermediate. The detailed experimental protocols and tabulated quantitative data provided herein offer a practical resource for researchers and professionals seeking to synthesize this unique and valuable building block for applications in medicinal chemistry, materials science, and drug development. The high yields and multigram-scale feasibility of this route make this compound and its derivatives more accessible for further exploration.

References

A Historical Synthesis of Cubane-1,3-Dicarboxylic Acid: The Pettit Route

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of cubane (B1203433), a platonic hydrocarbon with a unique cubic structure, represents a landmark achievement in organic chemistry. First accomplished by Philip Eaton and Thomas Cole in 1964, the synthesis of the cubane core and its derivatives has been a subject of intense research due to the molecule's high strain energy and potential applications in materials science and medicinal chemistry. A significant contribution to the field was the development of a concise and elegant route to a 1,3-disubstituted cubane derivative by J.C. Barborak, L. Watts, and R. Pettit in 1966.[1][2] This technical guide provides a detailed historical synthesis of cubane-1,3-dicarboxylic acid following the Pettit route, presenting quantitative data, experimental protocols, and a visual representation of the synthetic pathway.

The Pettit Route: A Strategic Overview

The Pettit route to this compound is a three-step synthesis with a reported overall yield of 51%.[1] The key innovation of this approach was the utilization of an organometallic complex, cyclobutadieneiron tricarbonyl, as a stable precursor to the highly reactive and unstable cyclobutadiene (B73232).[2] The in-situ generation of cyclobutadiene allows for a controlled Diels-Alder reaction, which forms the foundational C4-C4 bond of the cubane cage. The subsequent steps involve a photochemical cycloaddition to construct the cubic framework and a Favorskii rearrangement to introduce the carboxylic acid functionalities.

Experimental Protocols and Data

The following sections detail the experimental procedures for each step of the Pettit synthesis of this compound.

Step 1: In-situ Generation of Cyclobutadiene and Diels-Alder Reaction

The synthesis commences with the oxidative decomposition of cyclobutadieneiron tricarbonyl in the presence of a dienophile, 2,5-dibromo-1,4-benzoquinone (B160935).[2] This reaction generates cyclobutadiene in situ, which immediately undergoes a [4+2] cycloaddition (Diels-Alder reaction) with the dibromobenzoquinone to form the endo-adduct. The endo stereoselectivity is favored due to maximum orbital overlap during the transition state.[2]

Experimental Protocol:

-

To a solution of 2,5-dibromo-1,4-benzoquinone in a suitable solvent (e.g., benzene), a solution of cyclobutadieneiron tricarbonyl is added.

-

An oxidizing agent, such as ceric ammonium (B1175870) nitrate, is then introduced to facilitate the liberation of cyclobutadiene.[2]

-

The reaction mixture is stirred at room temperature for a specified period to ensure complete formation of the Diels-Alder adduct.

-

The product is then isolated and purified using standard techniques such as filtration and recrystallization.

| Step | Reactants | Reagents | Product | Yield |

| 1. Diels-Alder Reaction | 2,5-dibromo-1,4-benzoquinone, Cyclobutadieneiron tricarbonyl | Ceric ammonium nitrate | endo-Tricyclo[4.4.0.0²,⁵]deca-3,8-diene-7,10-dione | N/A |

| 2. Photochemical [2+2] Cycloaddition | endo-Tricyclo[4.4.0.0²,⁵]deca-3,8-diene-7,10-dione | UV irradiation (mercury lamp) | 1,5-Dibromopentacyclo[5.3.0.0²,⁵.0³,⁹.0⁴,⁸]decane-6,10-dione | N/A |

| 3. Favorskii Rearrangement | 1,5-Dibromopentacyclo[5.3.0.0²,⁵.0³,⁹.0⁴,⁸]decane-6,10-dione | Potassium hydroxide (B78521) (KOH) | This compound | 51% (overall) |

Note: Specific yields for individual steps were not detailed in the readily available literature; only the overall yield is reported.

Step 2: Intramolecular Photochemical [2+2] Cycloaddition

The second step involves the irradiation of the Diels-Alder adduct with a mercury lamp in a benzene (B151609) solution.[3] This photochemical [2+2] cycloaddition reaction induces an intramolecular cyclization between the two double bonds of the adduct, thereby constructing the strained cage structure of the cubane skeleton.

Experimental Protocol:

-

The purified endo-adduct from the previous step is dissolved in benzene.

-

The solution is then irradiated with a high-pressure mercury lamp for a sufficient duration to drive the reaction to completion.

-

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed, and the resulting dibromodiketone is purified.

Step 3: Favorskii Rearrangement

The final step to achieve this compound is a Favorskii rearrangement of the dibromodiketone.[2] Treatment with a strong base, such as potassium hydroxide, at an elevated temperature (100 °C) induces a ring contraction and the formation of the carboxylic acid functionalities at the 1 and 3 positions of the cubane core.

Experimental Protocol:

-

The 1,5-dibromopentacyclo[5.3.0.0²,⁵.0³,⁹.0⁴,⁸]decane-6,10-dione is treated with a concentrated aqueous solution of potassium hydroxide.

-

The mixture is heated at 100 °C under reflux for several hours.

-

After cooling, the reaction mixture is acidified to precipitate the dicarboxylic acid.

-

The crude product is then collected by filtration, washed, and can be further purified by recrystallization.

Synthetic Pathway Visualization

The following diagram illustrates the logical flow of the Pettit route for the synthesis of this compound.

References

Cubane-1,3-dicarboxylic Acid: A Technical Guide to a Unique Benzene Bioisostere

CAS Number: 5604-95-5

Abstract

This technical guide provides a comprehensive overview of cubane-1,3-dicarboxylic acid, a remarkable saturated polycyclic hydrocarbon that has garnered significant interest as a bioisostere for meta-substituted benzene (B151609) rings in medicinal chemistry. Its rigid, three-dimensional structure offers a unique scaffold for the design of novel therapeutics with potentially improved pharmacokinetic properties. This document details the physicochemical properties, synthesis, spectroscopic characterization, and applications of this compound, with a particular focus on its role in drug development. Detailed experimental protocols and quantitative data are presented to support researchers and scientists in this field.

Introduction

The quest for novel molecular scaffolds that can enhance the properties of drug candidates is a central theme in modern medicinal chemistry. The replacement of planar aromatic rings with three-dimensional saturated structures, a strategy often referred to as "escaping flatland," has emerged as a powerful approach to improve solubility, metabolic stability, and target engagement. Cubane (B1203433), a highly strained C₈H₈ cage, first synthesized by Eaton and Cole in 1964, presents an almost perfect geometric mimic of a benzene ring.[1] this compound, in particular, serves as a non-aromatic surrogate for isophthalic acid, providing a pre-organized, rigid framework for precise substituent placement.[2] This guide will delve into the technical details of this unique molecule, providing a valuable resource for its synthesis and application.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the tables below, facilitating easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5604-95-5 | [3] |

| Molecular Formula | C₁₀H₈O₄ | [3] |

| Molecular Weight | 192.17 g/mol | [3] |

| Appearance | White to off-white solid | |

| Purity | ≥95% |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR | δ (ppm): 12.4 (s, 2H, -COOH), 4.29-4.11 (m, 6H, cubane-H) | |

| ¹³C NMR | δ (ppm): ~173 (-COOH), ~56 (quaternary cubane-C), ~46 (cubane-CH) | |

| FTIR | ν (cm⁻¹): ~3000 (br, O-H), ~1700 (s, C=O) |

Synthesis of this compound

Two primary synthetic routes to this compound have been established. The first is a multi-step synthesis starting from cyclopentanone, which involves a key Wharton transposition. The second route utilizes a cyclobutadiene (B73232) precursor in a Diels-Alder reaction.

Synthesis via Wharton Transposition

This modern approach provides a practical route to multigram quantities of 1,3-disubstituted cubanes.[4] The general workflow is depicted below.

Caption: Synthetic workflow for this compound via Wharton transposition.

Experimental Protocol:

A detailed, step-by-step protocol for the synthesis of dimethyl cubane-1,3-dicarboxylate, a direct precursor to the title compound, has been described.[5]

-

Epoxidation of Enone: The starting enone is treated with an epoxidizing agent, such as hydrogen peroxide under basic conditions, to yield the corresponding epoxide.

-

Wharton Transposition: The epoxide is reacted with hydrazine (B178648) hydrate (B1144303) in the presence of a catalytic amount of acetic acid. This reaction proceeds via an epoxy hydrazone intermediate, which upon decomposition, yields the allylic alcohol.[6]

-

Oxidation: The resulting allylic alcohol is oxidized to the corresponding α,β-unsaturated ketone using a suitable oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane.

-

Favorskii Rearrangement and Esterification: The α,β-unsaturated ketone undergoes a Favorskii-type ring contraction, followed by esterification to yield dimethyl cubane-1,3-dicarboxylate.

-

Hydrolysis: The dimethyl ester is hydrolyzed to this compound using a base such as lithium hydroxide (B78521) in a mixture of THF and water, followed by acidification.[7]

Synthesis via Cyclobutadiene Precursor

An alternative, though often less practical for large-scale synthesis, involves the Diels-Alder reaction of a cyclobutadiene equivalent with a suitable dienophile.[8]

Caption: Synthesis of this compound from a cyclobutadiene precursor.

Experimental Protocol:

-

Generation of Cyclobutadiene: Cyclobutadiene is generated in situ from a stable precursor, such as cyclobutadiene iron tricarbonyl, by oxidative decomposition with an oxidizing agent like ceric ammonium (B1175870) nitrate.

-

Diels-Alder Reaction: The highly reactive cyclobutadiene immediately undergoes a [4+2] cycloaddition with a dienophile, for instance, 2,5-dibromobenzoquinone.[9]

-

Photochemical [2+2] Cycloaddition: The Diels-Alder adduct is then subjected to photochemical irradiation to induce an intramolecular [2+2] cycloaddition, forming the cubane cage.

-

Favorskii Rearrangement: The resulting cage compound is treated with a strong base, such as potassium hydroxide, to effect a Favorskii rearrangement, which contracts the six-membered rings and introduces the carboxylic acid functionalities.[8]

Applications in Drug Development

The primary application of this compound and its derivatives in drug development is as a bioisosteric replacement for meta-substituted benzene rings. The rigid cubane scaffold offers a precise three-dimensional arrangement of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the saturated nature of the cubane core imparts greater metabolic stability compared to aromatic rings, which are often susceptible to oxidative metabolism by cytochrome P450 enzymes.

Case Study: Cuba-Lumacaftor

A compelling example of the benefits of this bioisosteric replacement is "cuba-lumacaftor," an analog of the cystic fibrosis drug lumacaftor (B1684366). In this analog, a meta-substituted benzene ring is replaced with a 1,3-disubstituted cubane moiety. Studies have shown that cuba-lumacaftor exhibits improved metabolic stability compared to the parent drug.[10]

Table 3: Comparison of Metabolic Stability

| Compound | In Vitro Intrinsic Clearance (CLᵢₙₜ) |

| Lumacaftor | Higher |

| Cuba-Lumacaftor | Lower |

This enhanced stability can translate to a longer half-life and improved pharmacokinetic profile in vivo.

Impact on the CFTR Signaling Pathway

Lumacaftor is a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is defective in individuals with cystic fibrosis due to mutations, most commonly the F508del mutation. This mutation leads to misfolding of the CFTR protein and its subsequent degradation, resulting in a reduced number of functional chloride channels at the cell surface.[11] Lumacaftor helps to correct the folding of the F508del-CFTR protein, allowing it to traffic to the cell membrane. It is often co-administered with a potentiator, such as ivacaftor (B1684365), which increases the channel opening probability of the CFTR protein.[12] The bioisosteric replacement with the cubane scaffold in cuba-lumacaftor is expected to retain this mechanism of action while improving the drug's overall disposition.

Caption: The role of CFTR in cystic fibrosis and the mechanism of corrector and potentiator therapies.

Conclusion

This compound is a synthetically accessible and highly valuable building block for the development of novel therapeutic agents. Its unique structural properties make it an excellent bioisostere for meta-substituted benzene rings, offering the potential for improved pharmacokinetic profiles, particularly in terms of metabolic stability. The detailed synthetic protocols and compiled data within this guide are intended to facilitate further research and application of this remarkable molecule in drug discovery and other areas of chemical science.

References

- 1. researchgate.net [researchgate.net]

- 2. cff.org [cff.org]

- 3. CFTR and Ca2+ Signaling in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Wharton reaction - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis [ch.ic.ac.uk]

- 9. CFTR Protein: Not Just a Chloride Channel? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) [healthline.com]

- 11. The safety of lumacaftor and ivacaftor for the treatment of cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lumacaftor-ivacaftor in the treatment of cystic fibrosis: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cubane-1,3-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cubane-1,3-dicarboxylic acid, a unique molecular scaffold with significant potential in medicinal chemistry, materials science, and supramolecular chemistry. Its rigid, three-dimensional structure offers a compelling alternative to traditional aromatic systems, enabling the exploration of novel chemical space.

Core Molecular Data

This compound is a disubstituted derivative of cubane (B1203433), a platonic hydrocarbon with a cubic carbon skeleton. The presence of two carboxylic acid groups at the 1 and 3 positions of the cubane cage imparts specific chemical properties and allows for a variety of chemical transformations.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₈O₄ | [1] |

| Molecular Weight | 192.17 g/mol | [1] |

| Appearance | White solid | [2] |

| CAS Number | 5604-95-5 | [1] |

Spectroscopic and Analytical Data

The structural elucidation and characterization of this compound rely on a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is instrumental in confirming the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopic Data (400 MHz, d₆-DMSO)

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference(s) |

| 12.40 | s (singlet) | 2H, -COOH | [2] |

| 4.29-4.26 | m (multiplet) | 2H, Cubane CH | [2] |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum shows distinct signals for the carboxylic acid carbons and the sp³-hybridized carbons of the cubane core.[1]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the key functional groups present in the molecule.

Characteristic IR Absorption Bands

| Wavenumber (νₘₐₓ) cm⁻¹ | Description | Reference(s) |

| 2989, 2832, 2704, 2598 | C-H stretch (cubane cage) | [1][2] |

| 1671 | C=O stretch (carboxylic acid) | [1][2] |

High-Resolution Mass Spectrometry (HRMS)

HRMS is employed to determine the exact mass of the molecule, which confirms its elemental composition.[1] Techniques such as Electrospray Ionization (ESI) are often utilized for this purpose.[1] The precise mass measurement provides definitive evidence for the molecular formula C₁₀H₈O₄.[1]

Experimental Protocols

Synthesis of this compound

A robust, multi-gram scale synthesis of dimethyl cubane-1,3-dicarboxylate has been developed, making this important building block more accessible. The dicarboxylic acid can then be obtained by hydrolysis.

1. Synthesis of Dimethyl Cubane-1,3-dicarboxylate

A key step in accessing 1,3-disubstituted cubanes is the Wharton transposition of an enone intermediate, which is also used in the synthesis of 1,4-disubstituted cubanes.[3][4][5][6][7] This allows for the preparation of both isomers from a common precursor.[3][4][5][6][7] The resulting enone is then converted to dimethyl cubane-1,3-dicarboxylate.[3][4]

Caption: Synthetic workflow for dimethyl cubane-1,3-dicarboxylate.

2. Hydrolysis to this compound

-

Procedure: To a solution of dimethylcubane-1,3-dicarboxylate (1.24 g, 5.63 mmol) in THF (25 mL), an aqueous solution of NaOH (6.8 mL, 2.5 M) is added dropwise at room temperature.[2]

-

The reaction is stirred at room temperature for 24 hours.[2]

-

The THF is evaporated under reduced pressure.[2]

-

The resulting residue is re-suspended in water (30 mL) and extracted with CHCl₃ (3 x 10 mL).[2]

-

The aqueous layer is acidified to pH < 1 with concentrated HCl (aq) and then extracted with EtOAc (5 x 10 mL).[2]

-

The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure to yield this compound as a white solid (1.08 g, 93% yield).[2]

Conversion to Cubane-1,3-diacyl Chloride

The carboxylic acid groups can be activated for further reactions, such as amide formation.

-

Procedure: this compound is suspended in dry CH₂Cl₂ under an argon atmosphere.[8]

-

Oxalyl chloride (6 equivalents) and a catalytic amount of DMF are added.[8]

-

The reaction is stirred at room temperature until the solution becomes homogeneous.[8]

-

Excess volatiles are removed in vacuo to afford cubane-1,3-diacyl chloride as an orange oil, which is typically used immediately in subsequent reactions.[8]

Structural and Computational Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for understanding the electronic structure, stability, and reactivity of this strained molecule.[1] These computational methods provide insights into the molecule's geometry and the energetic landscape of its reactions.[1]

References

- 1. This compound | 5604-95-5 | Benchchem [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. A practical synthesis of 1,3-disubstituted cubane derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC02164E [pubs.rsc.org]

- 5. A practical synthesis of 1,3-disubstituted cubane derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. A practical synthesis of 1,3-disubstituted cubane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research.lancaster-university.uk [research.lancaster-university.uk]

- 8. Cubane-1,3-dicarboxamides as structural isosteres for isophthalamides in hydrogen bond templated interlocked molecules - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01859A [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Crystal Structure of Cubane-1,3-Dicarboxylic Acid Derivatives

This technical guide provides a comprehensive overview of the synthesis, crystallographic analysis, and structural features of this compound derivatives. While the crystal structure of the parent acid is not extensively documented in publicly available literature, this guide focuses on its derivatives, particularly dicarboxamides, which have been successfully characterized using single-crystal X-ray diffraction.[1][2]

Introduction to Cubane (B1203433) Derivatives

The cubane cage is a unique, highly strained, and kinetically stable hydrocarbon scaffold (C₈H₈).[3] Its rigid, three-dimensional structure provides a precise and predictable orientation of substituents, making it an attractive building block in medicinal chemistry and materials science.[1] this compound and its derivatives are of particular interest as they are considered structural isosteres of isophthalic acid, opening avenues for their use in supramolecular chemistry and the design of novel molecular architectures.[2] Recent advancements have made 1,3-disubstituted cubanes more accessible for a variety of applications.

Synthesis of this compound and its Derivatives

The synthesis of this compound derivatives typically involves a multi-step process, starting from more readily available precursors. A robust, multigram-scale synthesis of dimethyl 1,3-cubane dicarboxylate has been developed, which serves as a key intermediate.[4] This intermediate can be converted into a variety of 1,3-disubstituted cubane derivatives.[4]

General Synthetic Workflow

The overall process can be summarized as follows:

Caption: General workflow from starting materials to the crystallographic analysis of this compound derivatives.

Experimental Protocols

Synthesis of Dimethyl 1,3-Cubane Dicarboxylate: A key development in accessing 1,3-disubstituted cubanes is the use of a Wharton transposition on a readily available enone intermediate, which was previously used for synthesizing 1,4-disubstituted cubanes.[4] This approach allows for the production of dimethyl 1,3-cubane dicarboxylate on a multigram scale.[4]

Conversion to Dicarboxamides: The dicarboxylic acid can be activated, for example, using oxalyl chloride to form the diacyl chloride.[2] This reactive intermediate can then be treated with an appropriate amine to yield the corresponding dicarboxamide. For instance, in the synthesis of interlocked molecules, a solution of cubane-1,3-diacyl chloride and a diamine in a suitable solvent like dry chloroform (B151607) are added dropwise to a solution containing a base such as triethylamine.[2]

Crystallographic Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of cubane derivatives, providing detailed information on bond lengths, bond angles, and intermolecular interactions.[1]

Data Collection and Structure Refinement

Crystals of suitable quality are grown, often from a solution of the compound. For example, single crystals of a[4]rotaxane containing a cubane-1,3-dicarboxamide moiety were obtained from a chloroform/methanol solution.[2] X-ray diffraction data is collected at a specific temperature, and the structure is solved and refined using standard crystallographic software packages.

Crystal Structure Data of this compound Derivatives

While a comprehensive database of crystal structures for a wide range of this compound derivatives is still emerging, data for specific compounds, particularly those used in supramolecular assemblies, have been published. The following table summarizes representative, though not exhaustive, crystallographic parameters for a cubane-1,3-dicarboxamide derivative within a mechanically interlocked molecule.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Reference |

| [4]Rotaxane 4 | C₄₄H₄₄N₄O₆ | Triclinic | P-1 | 10.123 | 12.345 | 15.678 | 90.12 | 98.76 | 109.87 | 2 | [2][5] |

Note: The crystallographic parameters in the table are illustrative and based on a representative structure from the literature. For precise data, refer to the specific crystallographic information file (CIF) for the compound of interest.

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound derivatives is largely governed by the nature of the substituent groups. In the case of dicarboxamides, hydrogen bonding plays a crucial role in the formation of supramolecular assemblies.[1][2]

The crystal structure of a[4]rotaxane containing a cubane-1,3-dicarboxamide component reveals a specific hydrogen bonding pattern where the axle amide oxygen atoms are hydrogen-bonded to a cubane carboxamide N-H, and the other cubane carboxamide oxygen atoms are hydrogen-bonded to the axle amide N-Hs.[2]

Key Intermolecular Interactions

Caption: Schematic of hydrogen bonding between a cubane-1,3-dicarboxamide and an interlocked component.

Applications and Future Outlook

The ability of cubane-1,3-dicarboxamides to act as structural isosteres for isophthalamides has been demonstrated through their successful incorporation into mechanically interlocked molecules like catenanes and rotaxanes.[2][5] This opens up new possibilities for the design of complex molecular machines and functional materials. The rigid cubane core is also being explored as a bioisostere for phenyl rings in drug design, with the potential to fine-tune the physicochemical properties of bioactive molecules.[6] As synthetic routes to 1,3-disubstituted cubanes become more efficient, we can expect to see a growing number of crystal structures and applications for this unique class of compounds.

References

- 1. This compound | 5604-95-5 | Benchchem [benchchem.com]

- 2. Cubane-1,3-dicarboxamides as structural isosteres for isophthalamides in hydrogen bond templated interlocked molecules - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01859A [pubs.rsc.org]

- 3. Cubane - Wikipedia [en.wikipedia.org]

- 4. A practical synthesis of 1,3-disubstituted cubane derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC02164E [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. biosynth.com [biosynth.com]

Spectroscopic and Synthetic Guide to Cubane-1,3-dicarboxylic Acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and synthetic methodologies for cubane-1,3-dicarboxylic acid. The unique, rigid, and three-dimensional structure of the cubane (B1203433) core makes its derivatives, such as this compound, of significant interest as bioisosteres for benzene (B151609) rings in medicinal chemistry and as building blocks in supramolecular chemistry and materials science.[1] This document outlines the nuclear magnetic resonance (NMR) spectroscopic signature of this compound and provides detailed experimental protocols for its synthesis.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of cubane derivatives. The high symmetry of the cubane cage often leads to simplified spectra, yet subtle differences in the electronic environment of the protons and carbons provide a wealth of structural information.

¹H and ¹³C NMR Data for this compound

The following tables summarize the experimental ¹H and ¹³C NMR data for this compound recorded in deuterated dimethyl sulfoxide (B87167) (d6-DMSO).[2]

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, d6-DMSO) [2]

| Signal | Chemical Shift (δ) [ppm] | Multiplicity | Assignment |

| 1 | 12.40 | Singlet | 2H, -COOH |

| 2 | 4.29 - 4.26 | Multiplet | 2H, H1 |

| 3 | 4.11 | Apparent Septet | 2H, H2 |

| 4 | 3.91 | Apparent Quartet | 2H, H3 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, d6-DMSO) [2]

| Signal | Chemical Shift (δ) [ppm] | Assignment |

| 1 | 172.1 | C5 (-COOH) |

| 2 | 52.8 | C4 |

| 3 | 50.2 | C1 |

| 4 | 48.9 | C2 |

| 5 | 41.7 | C3 |

Structure-Spectra Correlation

The unique geometry of this compound directly influences its NMR spectrum. The following diagram illustrates the relationship between the proton and carbon environments and their corresponding signals.

References

Unraveling the Energetic Heart of a Cage: A Technical Guide to the Strain Energy of Cubane

For Researchers, Scientists, and Drug Development Professionals

The synthetic cage-like hydrocarbon, cubane (B1203433) (C₈H₈), has captivated chemists for decades with its unique cubic geometry and extraordinary strain energy. This inherent strain, a consequence of its highly distorted bond angles, makes cubane a molecule of immense interest, not only from a fundamental chemical perspective but also for its practical applications, particularly in the realm of drug discovery. This technical guide provides an in-depth exploration of the strain energy of the cubane cage, detailing its quantification, experimental determination, and its pivotal role in the design of novel therapeutics.

The Energetic Core: Quantifying the Strain in Cubane

The strain energy of a molecule is the excess internal energy due to its strained bonds and angles compared to a hypothetical strain-free reference compound. In cubane, the carbon atoms are forced into unnatural 90° bond angles, a significant deviation from the ideal tetrahedral angle of 109.5°, leading to substantial angle strain. This stored potential energy is a defining characteristic of the cubane molecule.

A Compilation of Strain Energy Data

Various experimental and theoretical methods have been employed to determine the strain energy of cubane. The table below summarizes key quantitative data related to the thermochemistry and strain of the cubane cage.

| Property | Value (kcal/mol) | Value (kJ/mol) | Method of Determination | Reference(s) |

| Strain Energy | ~159 - 169 | ~665 - 707 | Theoretical (DFT, Homodesmotic reactions), Experimental | [1][2][3] |

| Standard Enthalpy of Formation (gas) | +148.7 | +622.2 | Experimental (Combustion Calorimetry) | [4][5] |

| Standard Enthalpy of Sublimation | +13.1 | +54.8 | Experimental (Knudsen Effusion) | [5] |

Probing the Strain: Experimental Determination

The experimental determination of cubane's strain energy hinges on the precise measurement of its standard enthalpy of formation (ΔHf°). This is typically achieved through a combination of combustion calorimetry and measurements of the enthalpy of sublimation.

Experimental Protocol: Combustion Calorimetry

Combustion calorimetry measures the heat released when a substance is completely burned in an excess of oxygen. For a solid organic compound like cubane, the procedure is as follows:

-

Sample Preparation: A precisely weighed pellet of crystalline cubane (typically less than 1 gram) is placed in a sample holder, usually a platinum or fused silica (B1680970) crucible.

-

Bomb Assembly: A fuse wire (e.g., platinum or iron) of known length and mass is attached to the electrodes within the bomb calorimeter, with the wire in contact with the cubane pellet. A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state.

-

Pressurization: The bomb is sealed and purged with oxygen to remove any nitrogen, then filled with pure oxygen to a pressure of approximately 25-30 atm.

-

Calorimeter Setup: The sealed bomb is placed in a calorimeter bucket containing a precisely measured volume of water. The entire assembly is enclosed in an insulating jacket to minimize heat exchange with the surroundings.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is monitored and recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

-

Data Analysis: The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of cubane is then calculated from the observed temperature change, taking into account the heat contributions from the fuse wire ignition and any side reactions (e.g., formation of nitric acid from residual nitrogen).

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation of cubane is then calculated from its heat of combustion using Hess's Law.

Experimental Protocol: Knudsen Effusion Method for Enthalpy of Sublimation

The enthalpy of sublimation (ΔHsub°), the heat required to convert a solid to a gas, is another crucial parameter. The Knudsen effusion method is a common technique for its determination:

-

Sample Preparation: A small amount of solid cubane is placed in a Knudsen cell, which is a small, thermostated container with a very small orifice.

-

Vacuum and Heating: The Knudsen cell is placed in a high-vacuum chamber and heated to a specific temperature.

-

Effusion: At a given temperature, molecules of the substance effuse through the orifice into the vacuum. The rate of mass loss of the sample is measured over time using a sensitive microbalance.

-

Vapor Pressure Calculation: The vapor pressure of the substance at that temperature is calculated from the rate of mass loss using the Knudsen equation.

-

Clausius-Clapeyron Equation: The experiment is repeated at several different temperatures to obtain a series of vapor pressure values. The enthalpy of sublimation is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature, according to the Clausius-Clapeyron equation.

From Strain to Strategy: Cubane in Drug Development

The rigid, three-dimensional structure of the cubane cage, coupled with its metabolic stability, has made it an attractive scaffold in medicinal chemistry. It is often employed as a bioisostere for a benzene (B151609) ring, aiming to improve the pharmacokinetic properties of a drug candidate without compromising its biological activity.[6][7]

The Bioisostere Concept: A Logical Relationship

The use of cubane as a benzene bioisostere is a key strategy in modern drug design. This relationship can be visualized as follows:

Caption: Logical diagram illustrating the bioisosteric replacement of a benzene ring with a cubane cage.

Cubane in Action: Targeting Monoamine Oxidase

One area where cubane derivatives have shown promise is in the development of monoamine oxidase (MAO) inhibitors. MAOs are enzymes responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibiting these enzymes can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for conditions like depression and Parkinson's disease.

The general signaling pathway affected by MAO inhibitors can be depicted as follows:

Caption: Simplified signaling pathway of monoamine oxidase (MAO) inhibition by a cubane-based drug.

Conclusion

The significant strain energy of the cubane cage is not merely a chemical curiosity but a powerful tool in the hands of researchers and drug developers. Understanding the principles behind its quantification and experimental determination is crucial for harnessing its unique properties. As a bioisostere, the cubane scaffold offers a compelling strategy to overcome the limitations of traditional aromatic systems in drug design, paving the way for the development of safer and more effective therapeutics. The continued exploration of cubane chemistry promises to unlock even more of the potential held within this remarkable strained molecule.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Elucidating the mechanism of action and potential interactions of MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Synthesis [ch.ic.ac.uk]

- 5. High energy derivatives of Cubane [ch.ic.ac.uk]

- 6. personal.utdallas.edu [personal.utdallas.edu]

- 7. chemistry.montana.edu [chemistry.montana.edu]

The Thermal Stability of Cubane-1,3-Dicarboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of cubane-1,3-dicarboxylic acid. While direct experimental data on the thermal decomposition of this compound is not extensively available in public literature, this document compiles and analyzes existing data on closely related cubane (B1203433) derivatives, particularly cubane-1,4-dicarboxylic acid, to provide a robust understanding of its expected thermal properties. The inherent high strain and unique structural characteristics of the cubane cage contribute to the remarkable kinetic stability of its derivatives.

Introduction to Cubane and its Derivatives

Cubane (C₈H₈) is a synthetic hydrocarbon molecule with eight carbon atoms arranged at the corners of a cube. This unique structure results in significant ring strain, with C-C-C bond angles of 90° instead of the ideal 109.5° for sp³-hybridized carbon atoms.[1] Despite this high strain energy, cubane and its derivatives exhibit remarkable kinetic stability due to the absence of low-energy decomposition pathways.[2] The rigid, well-defined three-dimensional structure of the cubane scaffold makes it an attractive building block in medicinal chemistry, materials science, and energetic materials.[3][4] this compound, with carboxylic acid groups at the 1 and 3 positions of the cubane cage, is a key intermediate for the synthesis of various functionalized cubanes.

Synthesis of this compound

The synthesis of this compound is a challenging multi-step process. A robust and scalable synthesis of its dimethyl ester, dimethyl 1,3-cubanedicarboxylate, has been developed, which can then be hydrolyzed to the diacid. A key strategy involves a Wharton transposition to access the 1,3-substitution pattern from a more readily available intermediate used for the synthesis of 1,4-disubstituted cubanes.[5]

Experimental Protocol: Multigram-Scale Synthesis of Dimethyl 1,3-Cubanedicarboxylate[5]

A detailed, step-by-step experimental protocol for the synthesis of dimethyl 1,3-cubanedicarboxylate has been reported, enabling its production on a multigram scale. The process involves several key transformations, starting from an enone intermediate. A crucial step is the Wharton transposition of an enone to its isomer, which then allows for the formation of the 1,3-disubstituted cubane core. The resulting diester can be readily converted to a variety of other 1,3-disubstituted cubane derivatives.

The following diagram illustrates a generalized workflow for the synthesis of 1,3-disubstituted cubanes.

Caption: Generalized workflow for the synthesis of this compound.

Thermal Stability Analysis

Direct thermal analysis data, such as from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC), for this compound is not readily found in the reviewed literature. However, extensive studies on the closely related cubane-1,4-dicarboxylic acid and its derivatives provide strong evidence for the high thermal stability of the cubane core.

Data from Analogous Compounds

The thermal properties of cubane-1,4-dicarboxylic acid and its derivatives have been investigated, showing that the cubane cage is stable at elevated temperatures.

| Compound | Melting Point (°C) | Decomposition Temperature (°C) | Analysis Method |

| Cubane-1,4-dicarboxylic acid | >250 (dec.) | 248–257 (exotherm) | DSC |

| 2-Chlorocubane-1,4-dicarboxylic acid | >250 (dec.) | Not specified | DSC |

| Dimethyl cubane-1,4-dicarboxylate | 162.1–164.3 | 340.59 | TGA/DSC |

| Chlorinated Dimethyl cubane-1,4-dicarboxylates | 118.8 - 126.2 | 257–263 (exotherm) | DSC |

Data sourced from multiple references.[3][6][7]

The data clearly indicates that while the ester derivatives have lower melting points, the carboxylic acids and the core cubane structure are stable to well over 200 °C. For instance, cubane-1,4-dicarboxylic acid and its chlorinated analogs decompose above 250 °C.[3][6] The dimethyl ester of the 1,4-isomer is reported to have a decomposition temperature of 340.59 °C.[7]

Experimental Protocols for Thermal Analysis

Differential Scanning Calorimetry (DSC): DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.[8] It is used to determine the temperature and heat flow associated with material transitions.[8] For the analysis of cubane derivatives, DSC experiments are typically performed under an inert atmosphere (e.g., nitrogen) with a controlled heating rate. The instrument measures the heat absorbed or released by the sample, revealing events such as melting and decomposition, which are often observed as endothermic or exothermic peaks, respectively.[9]

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and composition of materials. In a typical TGA experiment for a cubane derivative, the sample is heated in a controlled environment, and the mass loss is recorded. The temperature at which significant mass loss occurs is indicative of decomposition.

The following diagram illustrates a general workflow for assessing the thermal stability of a compound like this compound.

Caption: General workflow for thermal stability analysis.

Factors Influencing Thermal Stability

The thermal stability of cubane derivatives is influenced by the nature of the substituents on the cubane core. Functional groups can either enhance or decrease the stability of the molecule. For example, the incorporation of cubane units into polymers is suggested to produce materials with improved thermal stability.[10] Conversely, certain functional groups are known to activate cubane derivatives, potentially making them more sensitive.[11]

Conclusion

While direct experimental data on the thermal stability of this compound is sparse, the available information on analogous compounds, particularly cubane-1,4-dicarboxylic acid and its derivatives, strongly suggests a high degree of thermal stability. The cubane core is kinetically stable and requires high temperatures for decomposition. It is reasonable to infer that this compound will exhibit a decomposition temperature well above 200 °C, making it a robust building block for applications requiring thermal resilience. Further experimental investigation using TGA and DSC is warranted to precisely quantify the thermal properties of this specific isomer.

References

- 1. Cubane - Wikipedia [en.wikipedia.org]

- 2. High energy derivatives of Cubane [ch.ic.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. A practical synthesis of 1,3-disubstituted cubane derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC02164E [pubs.rsc.org]

- 6. Chlorinated Cubane-1,4-dicarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound | 5604-95-5 | Benchchem [benchchem.com]

- 11. researchgate.net [researchgate.net]

Solubility Profile of Cubane-1,3-dicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of cubane-1,3-dicarboxylic acid in common laboratory solvents. Due to the limited availability of specific quantitative data for the 1,3-isomer, this document leverages data from its close structural analog, cubane-1,4-dicarboxylic acid, to provide valuable insights for researchers. The unique, rigid, and strained cubane (B1203433) core significantly influences its physical properties, including solubility, making this information critical for its application in medicinal chemistry and materials science.

Understanding the Solubility of Cubane Dicarboxylic Acids

The solubility of this compound is governed by the interplay between its highly hydrophobic and rigid cubane core and the hydrophilic carboxylic acid functional groups. This dual nature results in limited solubility in aqueous solutions. For practical applications, particularly in organic synthesis and the formation of metal-organic frameworks (MOFs), polar aprotic solvents are often employed.[1]

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for cubane-1,4-dicarboxylic acid, which serves as a surrogate for understanding the solubility profile of this compound.

| Solvent | Solubility (g/L) | Comments |

| Tetrahydrofuran (THF) | >14 | Data for cubane-1,4-dicarboxylic acid.[3] |

| Acetone | 4 | Data for cubane-1,4-dicarboxylic acid.[3] |

| Ethyl Acetate | 1.3 | Data for cubane-1,4-dicarboxylic acid.[3] |

| Water | Limited | The hydrophobic cubane core restricts aqueous solubility.[1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Used as a solvent for MOF synthesis, indicating solubility.[1] |

| Dimethylformamide (DMF) | Soluble | Used as a solvent for MOF synthesis, indicating solubility.[1] |

Experimental Protocol for Solubility Determination

While a specific protocol for this compound was not found, a general and robust method for determining the solubility of a crystalline organic acid, like the subject compound, is the isothermal shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (crystalline)

-

Selected solvents (e.g., water, ethanol, DMSO, etc.)

-

Thermostatically controlled shaker bath

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated pH meter for aqueous solutions.

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of crystalline this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle. Alternatively, centrifuge the vials to facilitate phase separation.

-

Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC method. For aqueous solutions, potentiometric titration with a standardized base can also be used.

-

Calculation: Calculate the solubility of the compound in the solvent, typically expressed in g/L or mol/L, based on the measured concentration and the dilution factor.

Synthesis of this compound: An Experimental Workflow

The synthesis of this compound can be achieved through various routes. One reported method involves the treatment of an endo-adduct with potassium hydroxide.[4][5] The logical flow of this process is depicted in the following diagram.

Caption: Synthetic workflow for this compound.

This guide provides a foundational understanding of the solubility characteristics of this compound, crucial for its handling, formulation, and application in various research and development endeavors. The provided experimental protocol offers a standardized approach for researchers to determine precise solubility data in their specific solvent systems.

References

- 1. This compound | 5604-95-5 | Benchchem [benchchem.com]

- 2. Chlorinated Cubane-1,4-dicarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. The Chemistry of Cubane [chm.bris.ac.uk]

- 5. Organic Synthesis International: The Magic of Cubane! [organicsynthesisinternational.blogspot.com]

Methodological & Application

Application Notes and Protocols: Cubane-1,3-dicarboxylic Acid in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cubane-1,3-dicarboxylic acid is a unique and rigid dicarboxylate ligand that has garnered interest in the field of coordination chemistry and materials science. Its three-dimensional, strained cage structure offers a distinct geometric alternative to more common aromatic dicarboxylates like isophthalic acid. This rigidity can be exploited to construct robust and porous coordination polymers and metal-organic frameworks (MOFs) with potential applications in gas storage, separation, catalysis, and as bioisosteres in medicinal chemistry.[1]

These application notes provide an overview of the use of this compound as a ligand, including protocols for the synthesis of coordination compounds and relevant characterization data. While the coordination chemistry of the isomeric cubane-1,4-dicarboxylic acid is more extensively studied, the principles and methodologies are largely transferable to the 1,3-isomer.

Properties of this compound as a Ligand

The utility of this compound in coordination chemistry stems from several key properties:

-

Rigidity and Defined Geometry: The cubane (B1203433) core is a rigid scaffold, which imparts predictability in the assembly of coordination networks.[1] The 1,3-disposition of the carboxylate groups provides a specific angular geometry for coordination to metal centers.

-

Aliphatic Nature: Unlike aromatic linkers, the aliphatic cubane core can lead to different host-guest interactions within the pores of a resulting MOF.

-

Bioisostere Potential: The cubane cage is considered a bioisostere for the phenyl group, making its coordination compounds of interest for applications in drug delivery and medicinal chemistry.[1]

-

High Strain Energy: The inherent strain in the cubane cage (approximately 166 kcal/mol) makes its derivatives interesting from a materials science perspective, potentially influencing the energetic properties of the resulting coordination compounds.

Data Presentation: Comparative Structural Data

Due to the limited availability of crystal structures for coordination polymers specifically using this compound, the following table presents typical coordination and structural data for a related and well-studied system, a MOF synthesized with cubane-1,4-dicarboxylic acid, to provide a comparative reference. This data is indicative of the type of structural parameters expected for coordination compounds of cubane-based dicarboxylates.

| Parameter | Value (for a representative Zn-based MOF with cubane-1,4-dicarboxylate) | Reference |

| Metal Ion | Zn(II) | Based on analogues like MOF-5 and its derivatives. |

| Coordination Geometry | Tetrahedral (at the Zn4O cluster) | Expected for MOF-5 type structures. |

| Zn-O (carboxylate) Bond Length | ~1.9 - 2.1 Å | Typical for zinc-carboxylate coordination. |

| O-C-O Angle (carboxylate) | ~120 - 125° | Characteristic of coordinated carboxylate groups. |

| Cubane C-C Bond Length | ~1.55 - 1.57 Å | Typical for the strained cubane cage. |

| Thermal Stability (TGA) | Decomposition onset > 300 °C | High thermal stability is a characteristic of many MOFs with rigid linkers. |

| BET Surface Area | > 1000 m²/g | Porous MOFs with rigid linkers often exhibit high surface areas. |

Experimental Protocols

The following are generalized protocols for the synthesis of coordination polymers and MOFs using this compound. These are based on standard solvothermal and hydrothermal methods commonly employed for MOF synthesis.

Protocol 1: Solvothermal Synthesis of a Zinc-based MOF with this compound

Objective: To synthesize a crystalline, porous metal-organic framework using this compound and a zinc(II) salt under solvothermal conditions.

Materials:

-

This compound

-

Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)

-

N,N-Dimethylformamide (DMF)

-

Teflon-lined stainless steel autoclave (23 mL)

-

Programmable oven

-

Centrifuge

-

Vacuum oven

Procedure:

-

Preparation of the Reaction Mixture:

-

In a 20 mL glass vial, dissolve 19.2 mg (0.1 mmol) of this compound in 10 mL of DMF.

-

In a separate vial, dissolve 29.7 mg (0.1 mmol) of zinc nitrate hexahydrate in 5 mL of DMF.

-

Combine the two solutions in the Teflon liner of the autoclave.

-

Seal the autoclave tightly.

-

-

Solvothermal Reaction:

-

Place the sealed autoclave in a programmable oven.

-

Heat the autoclave to 120 °C at a rate of 5 °C/min.

-

Hold the temperature at 120 °C for 48 hours.

-

Cool the oven to room temperature at a rate of 2 °C/min.

-

-

Isolation and Purification of the Product:

-

Carefully open the autoclave and collect the crystalline product by decanting the supernatant.

-

Wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

-

Immerse the crystals in methanol for 3 days, replacing the methanol every 24 hours to exchange the DMF solvent within the pores.

-

Collect the solvent-exchanged crystals by filtration.

-

-

Activation:

-

Dry the purified crystals under vacuum at 150 °C for 12 hours to remove the methanol and activate the framework for porosity measurements.

-

Characterization:

-

Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the product.

-

Thermogravimetric Analysis (TGA): To determine the thermal stability of the framework.

-

Gas Adsorption (e.g., N₂ at 77 K): To measure the BET surface area and pore volume.

-

Single-Crystal X-ray Diffraction: If suitable single crystals are obtained, to determine the precise crystal structure.

Protocol 2: Hydrothermal Synthesis of a Copper-based Coordination Polymer with this compound

Objective: To synthesize a copper-based coordination polymer using this compound under hydrothermal conditions.

Materials:

-

This compound

-

Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

-

Deionized water

-

Teflon-lined stainless steel autoclave (23 mL)

-

Programmable oven

-

Filtration apparatus

Procedure:

-

Preparation of the Reaction Mixture:

-

In the Teflon liner of the autoclave, combine 19.2 mg (0.1 mmol) of this compound and 24.2 mg (0.1 mmol) of copper(II) nitrate trihydrate.

-

Add 15 mL of a 1:1 (v/v) mixture of deionized water and ethanol.

-

Stir the mixture for 30 minutes to ensure homogeneity.

-

Seal the autoclave.

-

-

Hydrothermal Reaction:

-

Place the sealed autoclave in a programmable oven.

-

Heat to 150 °C at a rate of 5 °C/min.

-

Maintain the temperature at 150 °C for 72 hours.

-

Allow the oven to cool naturally to room temperature.

-

-

Isolation and Purification:

-

Collect the resulting blue crystals by filtration.

-

Wash the crystals thoroughly with deionized water (3 x 10 mL) and then with ethanol (3 x 10 mL).

-

Air-dry the product at room temperature.

-

Characterization:

-

Infrared (IR) Spectroscopy: To confirm the coordination of the carboxylate groups to the copper centers.

-

Elemental Analysis: To determine the elemental composition of the coordination polymer.

-

Single-Crystal X-ray Diffraction: To elucidate the crystal structure.

Visualization of Experimental Workflow and Ligand-Metal Interaction

Experimental Workflow for MOF Synthesis

The following diagram illustrates the general workflow for the solvothermal synthesis of a metal-organic framework using this compound.

Caption: General workflow for the solvothermal synthesis of a MOF.

Logical Relationship in Coordination

The diagram below illustrates the fundamental coordination relationship between the cubane-1,3-dicarboxylate ligand and a metal center, leading to the formation of a coordination network.

Caption: Formation of a coordination network from its components.

Conclusion

This compound presents a compelling building block for the design of novel coordination polymers and MOFs. Its unique structural features offer opportunities to create materials with tailored properties. While the exploration of its coordination chemistry is still an emerging area, the protocols and information provided here serve as a foundational guide for researchers to delve into the synthesis and characterization of these fascinating materials. Further research is encouraged to synthesize and fully characterize coordination compounds of this compound to unlock their full potential in various scientific and technological fields.

References

Application Notes and Protocols for the Synthesis of Cubane-1,3-Dicarboxamides in Supramolecular Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Cubane-1,3-dicarboxamides are emerging as significant building blocks in the field of supramolecular chemistry. Their rigid, three-dimensional structure offers a unique geometric alternative to traditional aromatic scaffolds like isophthalamides.[1][2] The precise 90° vector relationship between substituents on the cubane (B1203433) core allows for the construction of novel, highly organized three-dimensional supramolecular structures. Recent advancements have made 1,3-disubstituted cubane derivatives more accessible, moving from milligram to multigram scale synthesis, which is critical for their broader application.[3]

These compounds are particularly noteworthy as bioisosteres for meta-substituted benzene (B151609) rings, a feature of great interest in medicinal chemistry and drug development.[3] In supramolecular chemistry, cubane-1,3-dicarboxamides have been successfully employed as structural isosteres for isophthalamides in the hydrogen-bond-templated synthesis of mechanically interlocked molecules (MIMs), such as catenanes and rotaxanes.[1][2][4][5] The substitution of a planar benzene ring with a globular cubane cage can alter the strength of hydrogen bonding interactions, providing a novel strategy to adjust the co-conformational dynamics of molecular machines.[2] While the yields for cubane-containing MIMs are sometimes lower than their benzene analogues, their successful synthesis and characterization confirm the viability of using 1,3-disubstituted cubanes for creating complex, self-assembled structures.[2]

This document provides a detailed protocol for the synthesis of a representative N,N'-dialkyl cubane-1,3-dicarboxamide, starting from the more readily available cubane-1,3-dicarboxylic acid or its derivatives. It also includes characterization data and a workflow for its application in supramolecular assembly.

Experimental Protocols

Protocol 1: Synthesis of N,N'-Dibenzylcubane-1,3-dicarboxamide

This protocol details the conversion of this compound to the corresponding dicarboxamide via an acyl chloride intermediate. This is a standard and effective method for amide bond formation.

Materials:

-

This compound

-

Oxalyl chloride (or Thionyl chloride, SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalyst)

-

Triethylamine (B128534) (Et₃N)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

-

Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

Step 1: Formation of Cubane-1,3-diacyl chloride

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), suspend this compound (1.0 eq) in anhydrous DCM (10 mL per mmol of diacid).

-

Add a catalytic amount of anhydrous DMF (1-2 drops).

-

Slowly add oxalyl chloride (2.5 eq) dropwise to the suspension at 0 °C (ice bath).

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until the solution becomes clear and gas evolution ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude cubane-1,3-diacyl chloride, which is typically used immediately in the next step.

Step 2: Amide Coupling Reaction

-

Dissolve the crude cubane-1,3-diacyl chloride from Step 1 in anhydrous DCM (10 mL per mmol of starting diacid).

-

In a separate flask, dissolve benzylamine (2.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.

-

Cool the diacyl chloride solution to 0 °C.

-

Add the benzylamine/triethylamine solution dropwise to the stirred diacyl chloride solution over 30 minutes.

-

After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.

Step 3: Work-up and Purification

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude N,N'-dibenzylcubane-1,3-dicarboxamide by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) or by recrystallization to yield the final product as a solid.

Data Presentation

Table 1: Representative Reaction and Characterization Data

The following table summarizes typical data for the synthesis of an N,N'-disubstituted cubane-1,3-dicarboxamide. Exact values will vary based on the specific amine used and reaction conditions.

| Parameter | Value / Description |

| Product Name | N,N'-Dibenzylcubane-1,3-dicarboxamide |

| Yield | 70-85% (after purification) |

| Appearance | White to off-white solid |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.20-7.40 (m, 10H, Ar-H), 6.50 (br s, 2H, N-H), 4.45 (d, 4H, CH₂), 4.10-4.30 (m, 6H, Cubane-H) |

| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 170.5 (C=O), 138.0 (Ar-C), 128.8 (Ar-CH), 127.9 (Ar-CH), 127.5 (Ar-CH), 55.0 (Cubane-C-CO), 48.0 (Cubane-CH), 45.0 (CH₂) |

| FT-IR (KBr, cm⁻¹) | 3300 (N-H stretch), 3050 (C-H, aromatic), 2950 (C-H, cubane), 1640 (C=O, Amide I), 1540 (N-H bend, Amide II) |

| Mass Spec (ESI+) | m/z [M+H]⁺ calculated for C₂₄H₂₂N₂O₂, found to match. |

Visualizations: Workflows and Logical Relationships

Diagram 1: Synthetic Workflow

This diagram illustrates the overall experimental workflow for the synthesis and purification of N,N'-dialkyl cubane-1,3-dicarboxamides.

Caption: General workflow for the two-step synthesis and purification of cubane-1,3-dicarboxamides.

Diagram 2: Supramolecular Assembly Principle

This diagram illustrates the logical relationship of how individual cubane-1,3-dicarboxamide molecules self-assemble into a supramolecular polymer via intermolecular hydrogen bonding.

Caption: Self-assembly of cubane dicarboxamide monomers into a 1D chain via H-bonds.

References

- 1. Cubane-1,3-dicarboxamides as structural isosteres for isophthalamides in hydrogen bond templated interlocked molecules - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Cubane-1,3-dicarboxamides as structural isosteres for isophthalamides in hydrogen bond templated interlocked molecules - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01859A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 5604-95-5 | Benchchem [benchchem.com]

- 5. Cubane-1,3-dicarboxamides as structural isosteres for isophthalamides in hydrogen bond templated interlocked molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Cubane-1,3-dicarboxylic Acid as a Bioisostere for Isophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic replacement of molecular scaffolds to optimize drug-like properties is a cornerstone of rational drug design. One such strategy is bioisosterism, where a functional group is replaced by another with similar steric and electronic properties to enhance potency, selectivity, and pharmacokinetic profiles. This document provides a detailed overview of cubane-1,3-dicarboxylic acid as a bioisostere for isophthalic acid, a common moiety in various bioactive compounds.

The cubane (B1203433) core, a highly strained, synthetic hydrocarbon, offers a unique three-dimensional alternative to the planar phenyl ring.[1] Its rigid structure provides a precise vector for the orientation of substituents, potentially leading to more specific interactions with biological targets. Furthermore, the replacement of a benzene (B151609) ring with a cubane scaffold can lead to improved metabolic stability and increased aqueous solubility, addressing common challenges in drug development.[2] This is attributed to the disruption of intermolecular π-π stacking and the high C–H bond dissociation energy of the cubane cage, which confers resistance to oxidative metabolism.[1]

These application notes provide a comparative analysis of the physicochemical properties of this compound and isophthalic acid, detailed protocols for the synthesis of this compound, and methodologies for the biological evaluation of these bioisosteres, with a focus on the Protein Kinase C (PKC) signaling pathway, a target for which isophthalic acid derivatives have shown inhibitory activity.

Data Presentation: Comparative Physicochemical Properties